molecular formula C16H19F3N2O4 B2909362 Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate CAS No. 2089649-38-5

Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate

Cat. No.: B2909362
CAS No.: 2089649-38-5
M. Wt: 360.333
InChI Key: AEUUPCHMRNOLJE-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C16H19F3N2O4 It is characterized by the presence of a piperazine ring substituted with a trifluoromethoxyphenyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with trifluoromethoxybenzene derivatives under controlled conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl) piperazine-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high binding affinity and selectivity.

Properties

IUPAC Name

tert-butyl 3-oxo-4-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O4/c1-15(2,3)25-14(23)20-8-9-21(13(22)10-20)11-4-6-12(7-5-11)24-16(17,18)19/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUUPCHMRNOLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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